

Spectroscopic Characterization of 4-Iodo-3-methyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Iodo-3-methyl-1H-pyrazole

Cat. No.: B103845

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-iodo-3-methyl-1H-pyrazole**, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a complete, published dataset for this specific molecule, this document presents a combination of experimental data for closely related analogs and predicted spectroscopic features based on established principles. This guide aims to serve as a valuable resource for the identification and characterization of **4-iodo-3-methyl-1H-pyrazole** and its derivatives.

Predicted Spectroscopic Data of 4-Iodo-3-methyl-1H-pyrazole

The following tables summarize the predicted and observed spectroscopic data for **4-iodo-3-methyl-1H-pyrazole** and its close analogs. These predictions are based on the analysis of substituent effects on the pyrazole ring system.

Table 1: ¹H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ , ppm)
4-Iodo-3-methyl-1H-pyrazole (Predicted)	CDCl ₃	~2.3 (s, 3H, CH ₃), ~7.5 (s, 1H, H5), ~12-13 (br s, 1H, NH)
4-Iodo-1H-pyrazole	CD ₂ Cl ₂	7.6 (s, 2H, H3/H5), 10.5 (br s, 1H, NH)[1]
4-Iodo-1-methyl-1H-pyrazol-3-amine	-	H-5 (d), N-CH ₃ (s), NH ₂ (br s) [2]

Prediction Rationale: The methyl group at the C3 position is expected to show a singlet at approximately 2.3 ppm. The proton at the C5 position (H5) would appear as a singlet, likely in the aromatic region around 7.5 ppm. The N-H proton signal is expected to be a broad singlet at a downfield shift, characteristic of pyrazole N-H protons.

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ , ppm)
4-Iodo-3-methyl-1H-pyrazole (Predicted)	CDCl ₃	~12 (CH ₃), ~60 (C4), ~140 (C5), ~150 (C3)
4-Iodo-1H-pyrazole	CDCl ₃	C4, C3/C5[3]

Prediction Rationale: The C4 carbon, directly attached to the iodine atom, is expected to be significantly shielded, appearing at a relatively upfield chemical shift (around 60 ppm). The methyl carbon (CH₃) will be in the typical aliphatic region. The C3 and C5 carbons will appear in the downfield region, characteristic of aromatic/heteroaromatic carbons.

Table 3: Infrared (IR) Spectroscopic Data

Compound	Major Absorption Bands (cm ⁻¹)
4-Iodo-3-methyl-1H-pyrazole (Predicted)	~3100 (N-H stretch), ~2950 (C-H stretch), ~1550 (C=N stretch), ~1450 (C=C stretch)
4-Iodo-1-isopropyl-3-methyl-1H-pyrazole	Transmission IR spectrum available[4]
4-Iodo-1H-pyrazole	3110 (N-H stretch)[1]

Prediction Rationale: The IR spectrum is expected to show a characteristic broad N-H stretching band around 3100 cm⁻¹. Aliphatic C-H stretching from the methyl group will be observed around 2950 cm⁻¹. The pyrazole ring vibrations (C=N and C=C stretching) are expected in the 1450-1550 cm⁻¹ region.

Table 4: Mass Spectrometry (MS) Data

Compound	Ionization Mode	[M] ⁺ or [M+H] ⁺ (m/z)
4-Iodo-3-methyl-1H-pyrazole (Predicted)	EI or ESI	222 (M ⁺)
4-Iodo-1H-pyrazole	GC-MS	Data available[5]

Prediction Rationale: The molecular ion peak (M⁺) for **4-iodo-3-methyl-1H-pyrazole** (C₄H₅IN₂) is expected at m/z 222.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for pyrazole derivatives, which can be adapted for **4-iodo-3-methyl-1H-pyrazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra can be recorded on a Bruker Avance spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C, respectively.[6] Samples should be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

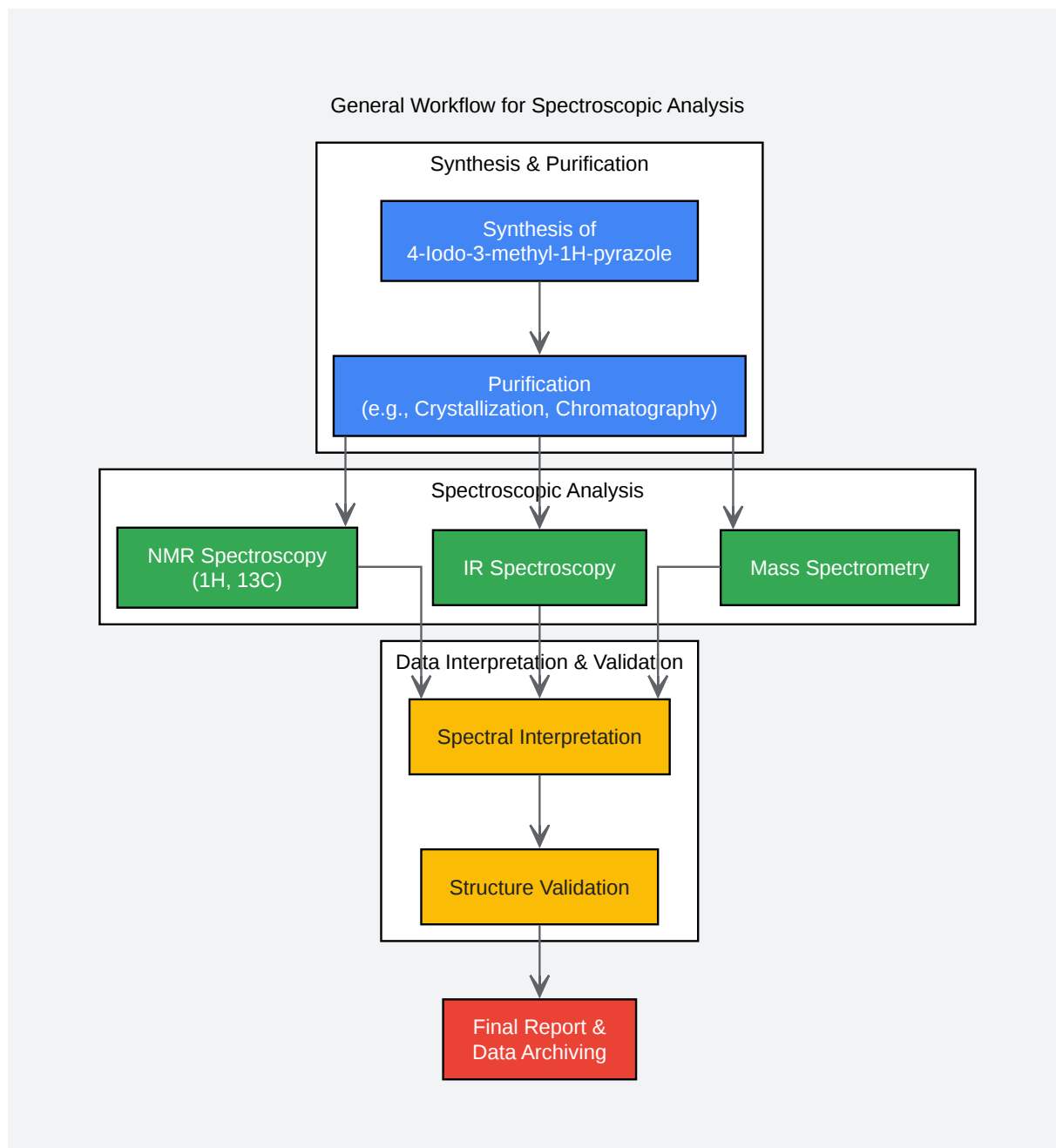
IR spectra can be recorded on a Fourier Transform Infrared (FT-IR) spectrometer. Solid samples can be analyzed using the KBr pellet technique. The spectrum should be recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectra can be obtained using a mass spectrometer with either electron ionization (EI) or electrospray ionization (ESI) sources. For EI, the sample is introduced via a direct insertion probe. For ESI, the sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the source.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound like **4-iodo-3-methyl-1H-pyrazole**.



[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the typical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of **4-iodo-3-methyl-1H-pyrazole**. While a complete experimental dataset is not yet publicly available, the provided data on related compounds and the predictive analysis serve as a valuable starting point for researchers. The outlined experimental protocols and the workflow diagram offer practical guidance for the characterization of this and similar pyrazole derivatives. As research progresses, a definitive and complete spectroscopic profile of **4-iodo-3-methyl-1H-pyrazole** will be a valuable addition to the scientific literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. spectrabase.com [spectrabase.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 4-Iodopyrazole | C₃H₃IN₂ | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- To cite this document: BenchChem. [Spectroscopic Characterization of 4-Iodo-3-methyl-1H-pyrazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103845#4-iodo-3-methyl-1h-pyrazole-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com